molecular formula C17H13F2NO2S B2468308 2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219842-57-5

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2468308
CAS No.: 1219842-57-5
M. Wt: 333.35
InChI Key: NXWQYRPMHDCFAR-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic small molecule of significant interest in the field of virology, particularly for the development of novel antiviral therapeutics. This compound belongs to a class of N-[(thiophen-3-yl)methyl]benzamides that have been identified as potent fusion inhibitors targeting the Hemagglutinin (HA) protein of Influenza A viruses (IAV), including pandemic threats such as A/H1N1 and A/H5N1 subtypes . Its primary research value lies in its mechanism of action, which involves binding to the stem region of the HA protein. By doing so, it stabilizes the protein and prevents the low-pH-induced conformational change that is essential for viral entry into host cells via membrane fusion . This inhibition of the fusion process makes it a valuable chemical tool for studying the viral entry pathway and for designing next-generation anti-influenza drugs that are less susceptible to resistance issues associated with neuraminidase inhibitors . As a research-grade compound, it is intended for use in in vitro assays, including cytopathic effect (CPE) reduction studies and pseudovirus entry assays, to further elucidate the structure-activity relationships of HA inhibitors and advance the discovery of broad-spectrum antiviral agents .

Properties

IUPAC Name

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-8-23-11-12)10-13-3-2-7-22-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWQYRPMHDCFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C17H13F2N2O2SC_{17}H_{13}F_2N_2O_2S, with a molecular weight of 333.4 g/mol. The structure includes a benzamide core substituted with difluoro and heterocyclic groups (furan and thiophene), which are known to enhance biological activity.

PropertyValue
Molecular FormulaC17H13F2N2O2SC_{17}H_{13}F_2N_2O_2S
Molecular Weight333.4 g/mol
Melting PointNot Available
DensityNot Available

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Assays : MTS cytotoxicity assay and BrdU proliferation assay were employed to evaluate the antitumor efficacy.

Case Study :
In a study involving synthesized furan derivatives, compounds demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. For example, one derivative showed an IC50 of 6.26 μM against HCC827 cells in 2D cultures but higher values in 3D cultures, suggesting that the compound's effectiveness may vary with the model used .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar furan-based compounds have exhibited activity against various bacterial strains.

Research Findings :

  • Compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

The biological activity of this compound is hypothesized to involve interactions with DNA or RNA structures, potentially leading to inhibition of cell proliferation:

  • DNA Binding : Some derivatives are known to bind within the minor groove of DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:

Compound NameIC50 (μM)Activity Type
Compound A (similar structure)6.26Antitumor
Compound B12.34Antimicrobial
Compound C5.67Antiviral

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents (R1, R2) Key Features Reference
2,6-Difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide Benzamide Furan-2-ylmethyl, Thiophen-3-ylmethyl Dual heterocyclic moieties N/A
GSK-5503A Benzamide 2-Phenoxybenzyl CRAC channel blocker
GSK-7975A Benzamide 4-Hydroxy-2-(trifluoromethyl)benzyl Selective CRAC inhibition
Diflubenzuron Benzamide 4-Chlorophenylamino carbonyl Insect growth regulator
N-(Furan-2-ylmethyl)-N-(quinolin-3-yl)benzamide Benzamide Furan-2-ylmethyl, Quinolin-3-yl Anticandidate synthesis example

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines furan and thiophene groups, contrasting with GSK-5503A/7975A (phenyl-based substituents) and diflubenzuron (chlorinated aromatic groups). This may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
  • Fluorination: The 2,6-difluoro pattern is shared with GSK-7975A and diflubenzuron, suggesting improved metabolic stability and target affinity compared to non-fluorinated analogs .

Pharmacological and Agrochemical Relevance

  • CRAC Channel Blockers: GSK-5503A and GSK-7975A exhibit nanomolar potency in inhibiting calcium release-activated calcium (CRAC) channels, a property linked to their benzamide core and aromatic substituents . The target compound’s furan/thiophene groups may modulate ion channel interactions differently due to altered electron density.
  • Agrochemicals : Diflubenzuron (a 2,6-difluorobenzamide derivative) acts as an insect growth regulator by inhibiting chitin synthesis. The thiophene moiety in the target compound could enhance pesticidal activity, as seen in furilazole (), which protects crops via herbicide safening .

Q & A

Q. Which databases provide reliable structural and bioactivity data for this compound?

  • Recommendations :
  • Cambridge Structural Database (CSD) : For crystallographic data on benzamide analogs .
  • PubChem : For synthetic protocols and NMR spectra (avoid BenchChem due to reliability concerns) .
  • RCSB PDB : For kinase-ligand interaction templates (e.g., 3GD) .

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